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Compound of Interest

Compound Name: tert-Butyl methyl adipate

Cat. No.: B8138605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for tert-butyl methyl adipate. Due to the limited availability of published experimental spectra

for this specific diester, this document presents predicted data based on the analysis of

structurally similar compounds. This guide is intended to serve as a valuable resource for the

identification and characterization of tert-butyl methyl adipate in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for tert-butyl methyl adipate. These predictions are

derived from the known spectral properties of adipate esters, tert-butyl esters, and methyl

esters.

Table 1: Predicted ¹H NMR Data for tert-Butyl Methyl Adipate (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.67 Singlet 3H -OCH₃

~ 2.30 Triplet 2H -CH₂-C(=O)O-CH₃

~ 2.22 Triplet 2H -CH₂-C(=O)O-C(CH₃)₃

~ 1.65 Multiplet 4H -CH₂-CH₂-

1.45 Singlet 9H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Data for tert-Butyl Methyl Adipate (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 173.3 -C(=O)O-CH₃

~ 172.6 -C(=O)O-C(CH₃)₃

~ 80.5 -O-C(CH₃)₃

~ 51.5 -OCH₃

~ 33.8 -CH₂-C(=O)O-

~ 33.6 -CH₂-C(=O)O-

~ 28.1 -C(CH₃)₃

~ 24.3 -CH₂-CH₂-

~ 24.2 -CH₂-CH₂-

Table 3: Predicted IR Data for tert-Butyl Methyl Adipate
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2980-2870 Strong C-H stretch (aliphatic)

~ 1740 Strong C=O stretch (methyl ester)

~ 1730 Strong C=O stretch (tert-butyl ester)

~ 1465, 1368 Medium C-H bend (CH₃, CH₂)

~ 1250 Strong C-O stretch (ester)

~ 1150 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data for tert-Butyl Methyl Adipate (Electron Ionization

- EI)

m/z Predicted Fragment

216 [M]⁺ (Molecular Ion)

201 [M - CH₃]⁺

185 [M - OCH₃]⁺

160 [M - C₄H₈]⁺ (from tert-butyl group)

145 [M - C₄H₉O]⁺

129 [M - COOC(CH₃)₃]⁺

115 [CH₃OC(=O)(CH₂)₄]⁺

101 [C(=O)OC(CH₃)₃]⁺

59 [COOCH₃]⁺

57 [C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

ester sample like tert-butyl methyl adipate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of the tert-butyl methyl adipate sample in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay (d1): 1-5 seconds.

Acquisition time: 2-4 seconds.

Spectral width: -2 to 12 ppm.

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Integrate the signals.

Reference the spectrum to the TMS signal at 0.00 ppm.
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¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay (d1): 2 seconds.

Acquisition time: 1-2 seconds.

Spectral width: 0 to 220 ppm.

Processing:

Apply a Fourier transform with an exponential window function (line broadening of 1-2

Hz).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two

sodium chloride (NaCl) or potassium bromide (KBr) plates.

IR Spectrum Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:
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Scan range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

Procedure:

Record a background spectrum of the clean salt plates.

Place the sample-loaded salt plates in the spectrometer's sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

The sample can be introduced directly into the ion source via a direct insertion probe or,

more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute

solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)

is injected into the GC.

Mass Spectrum Acquisition (Electron Ionization - EI):

Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a

quadrupole or time-of-flight analyzer).

Ionization Parameters:

Ionization energy: 70 eV.

Source temperature: 200-250 °C.

Mass Analyzer Parameters:

Mass range: m/z 40-400.
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Scan rate: 1-2 scans/second.

Data Analysis:

Identify the molecular ion peak [M]⁺.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like tert-butyl methyl adipate.
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Workflow for Spectroscopic Analysis of tert-Butyl Methyl Adipate
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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